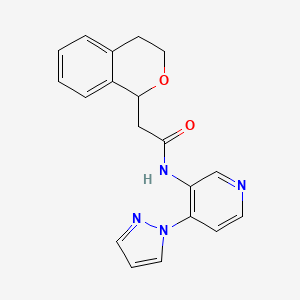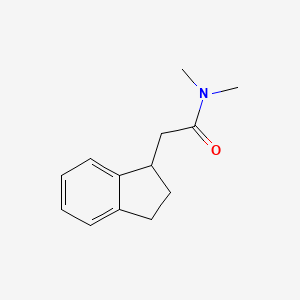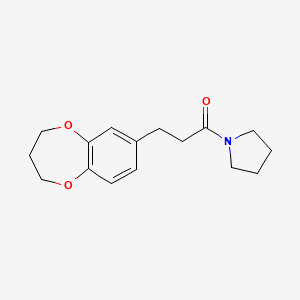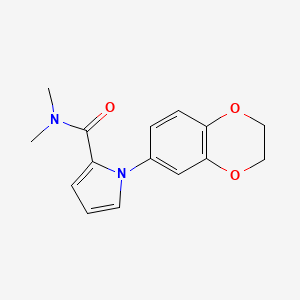![molecular formula C15H14ClN5 B7629846 5-Chloro-1-[(1-propan-2-ylpyrazol-3-yl)methyl]indazole-3-carbonitrile](/img/structure/B7629846.png)
5-Chloro-1-[(1-propan-2-ylpyrazol-3-yl)methyl]indazole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-[(1-propan-2-ylpyrazol-3-yl)methyl]indazole-3-carbonitrile, also known as CPI or CPIC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI is a selective inhibitor of a protein kinase called glycogen synthase kinase-3β (GSK-3β), which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
作用機序
5-Chloro-1-[(1-propan-2-ylpyrazol-3-yl)methyl]indazole-3-carbonitrile selectively inhibits GSK-3β, which is a serine/threonine protein kinase that regulates various cellular processes such as glycogen metabolism, gene expression, and cell cycle progression. GSK-3β is also involved in the pathogenesis of various diseases such as cancer, Alzheimer's disease, and diabetes. 5-Chloro-1-[(1-propan-2-ylpyrazol-3-yl)methyl]indazole-3-carbonitrile binds to the ATP-binding site of GSK-3β and prevents its activity, leading to downstream effects on various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-1-[(1-propan-2-ylpyrazol-3-yl)methyl]indazole-3-carbonitrile depend on the specific disease model and experimental conditions. In cancer research, 5-Chloro-1-[(1-propan-2-ylpyrazol-3-yl)methyl]indazole-3-carbonitrile has been shown to induce apoptosis and inhibit cell growth in various cancer cell lines. In Alzheimer's disease research, 5-Chloro-1-[(1-propan-2-ylpyrazol-3-yl)methyl]indazole-3-carbonitrile has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain. In diabetes research, 5-Chloro-1-[(1-propan-2-ylpyrazol-3-yl)methyl]indazole-3-carbonitrile has been shown to improve insulin sensitivity and reduce blood glucose levels.
実験室実験の利点と制限
One advantage of using 5-Chloro-1-[(1-propan-2-ylpyrazol-3-yl)methyl]indazole-3-carbonitrile in lab experiments is its selectivity for GSK-3β, which allows for specific targeting of this protein kinase. Another advantage is its potential therapeutic applications in various diseases, which makes it a promising candidate for drug development. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for research on 5-Chloro-1-[(1-propan-2-ylpyrazol-3-yl)methyl]indazole-3-carbonitrile. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, Alzheimer's disease, and diabetes. Another direction is to develop more efficient synthesis methods for 5-Chloro-1-[(1-propan-2-ylpyrazol-3-yl)methyl]indazole-3-carbonitrile and its derivatives. Additionally, more studies are needed to understand the mechanism of action of 5-Chloro-1-[(1-propan-2-ylpyrazol-3-yl)methyl]indazole-3-carbonitrile and its downstream effects on cellular processes. Finally, the development of 5-Chloro-1-[(1-propan-2-ylpyrazol-3-yl)methyl]indazole-3-carbonitrile-based drugs for clinical use is a promising direction for future research.
合成法
The synthesis of 5-Chloro-1-[(1-propan-2-ylpyrazol-3-yl)methyl]indazole-3-carbonitrile involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 5-chloro-1H-indazole-3-carbonitrile, which is then reacted with 1-(1-propan-2-ylpyrazol-3-yl)methanamine to yield 5-Chloro-1-[(1-propan-2-ylpyrazol-3-yl)methyl]indazole-3-carbonitrile. The overall yield of the synthesis is around 50%, and the purity of the final product can be improved by recrystallization.
科学的研究の応用
5-Chloro-1-[(1-propan-2-ylpyrazol-3-yl)methyl]indazole-3-carbonitrile has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. In cancer research, 5-Chloro-1-[(1-propan-2-ylpyrazol-3-yl)methyl]indazole-3-carbonitrile has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, 5-Chloro-1-[(1-propan-2-ylpyrazol-3-yl)methyl]indazole-3-carbonitrile has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain. In diabetes research, 5-Chloro-1-[(1-propan-2-ylpyrazol-3-yl)methyl]indazole-3-carbonitrile has been shown to improve insulin sensitivity and reduce blood glucose levels.
特性
IUPAC Name |
5-chloro-1-[(1-propan-2-ylpyrazol-3-yl)methyl]indazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5/c1-10(2)20-6-5-12(18-20)9-21-15-4-3-11(16)7-13(15)14(8-17)19-21/h3-7,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWANMVATKGTCLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)CN2C3=C(C=C(C=C3)Cl)C(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[1-(4-methylcyclohexyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B7629763.png)
![[2-(Aminomethyl)pyrrolidin-1-yl]-(2-methylphenyl)methanone;hydrochloride](/img/structure/B7629774.png)
![[2-(Aminomethyl)-3-methylpiperidin-1-yl]-phenylmethanone;hydrochloride](/img/structure/B7629790.png)

![[2-(3,4-Difluorophenyl)pyrrolidin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7629798.png)
![N-[2-(2,6-difluorophenyl)-2-(dimethylamino)ethyl]-6-(dimethylamino)pyridazine-3-carboxamide](/img/structure/B7629810.png)

![N-cyclopentyl-N-quinolin-8-yl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7629820.png)
![1-[3-(Piperidin-1-ylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7629827.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(1-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B7629829.png)



![1-[2-(8-Azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7629858.png)